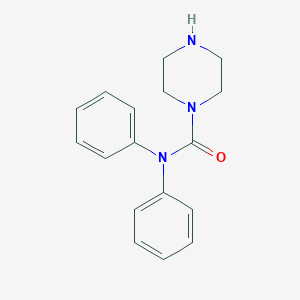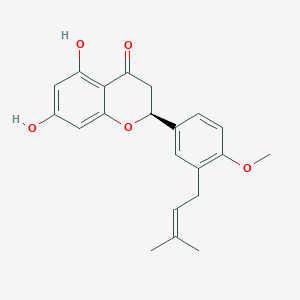
4/'-O-Methyllicoflavanone
Descripción general
Descripción
4/'-O-Methyllicoflavanone is a natural product found in Erythrina mildbraedii . It is a type of flavonoid, specifically a flavanone . It has a molecular formula of C21H22O5 and a molecular weight of 354.4 g/mol .
Synthesis Analysis
The synthesis of flavanones, such as this compound, is often based on the oxidative cyclization of o-hydroxychalcones . The reaction conditions and the structure of the precursor can lead to several cyclization products, including flavones, flavanones, flavonols, and aurones .Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzo-γ-pyrone framework . The IUPAC name for this compound is (2 S )-5,7-dihydroxy-2- [4-methoxy-3- (3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one .Physical and Chemical Properties Analysis
This compound has a molecular weight of 354.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 76 Ų .Mecanismo De Acción
Target of Action
4/'-O-Methyllicoflavanone, also known as Macatrichocarpin A, is a compound isolated from the stem bark of Erythrina orientalis . It has been found to show antioxidant activity against DPPH radical . It also exhibits cytotoxic properties against P-388 cells .
Mode of Action
Its antioxidant activity suggests that it may interact with free radicals in the body, neutralizing them and preventing them from causing cellular damage . Its cytotoxic properties against P-388 cells suggest that it may induce cell death in these cells .
Biochemical Pathways
Its antioxidant activity suggests that it may be involved in the body’s oxidative stress response
Pharmacokinetics
It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Result of Action
The primary result of the action of this compound is its antioxidant activity, which can help to protect cells from damage caused by free radicals . Additionally, it has been found to exhibit cytotoxic properties against P-388 cells , suggesting that it may have potential therapeutic applications in the treatment of certain types of cancer.
Análisis Bioquímico
Biochemical Properties
4/'-O-Methyllicoflavanone plays a significant role in various biochemical reactions. It exhibits cytotoxic properties against P-388 cells, with an IC50 value of 17.98 µg/mL . The compound interacts with several enzymes and proteins, including tyrosinase, which is crucial for melanin synthesis. The interaction with tyrosinase leads to increased enzyme activity and upregulation of tyrosinase expression, which is mediated by the activation of cAMP response element-binding protein (CREB) and extracellular signal-regulated kinases (ERK1/2) .
Cellular Effects
4/‘-O-Methyllicoflavanone has been shown to influence various cellular processes. In B16F10 melanoma cells, it induces melanogenesis by increasing melanin content and enhancing tyrosinase activity . This effect is accompanied by the upregulation of melanogenic proteins and activation of key signaling pathways, such as the CREB and ERK1/2 pathways . Additionally, 4/’-O-Methyllicoflavanone exhibits antioxidant activity, which helps protect cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of 4/‘-O-Methyllicoflavanone involves its interaction with specific biomolecules. The compound binds to tyrosinase, enhancing its activity and promoting melanin synthesis . This binding interaction is facilitated by hydrophobic interactions and hydrogen bonding . Furthermore, 4/’-O-Methyllicoflavanone activates the CREB and ERK1/2 signaling pathways, leading to increased expression of melanogenic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4/‘-O-Methyllicoflavanone have been observed to change over time. The compound is stable under desiccated conditions at -20°C and can be stored for several months . Over time, the cytotoxic and melanogenic effects of 4/’-O-Methyllicoflavanone may vary depending on the experimental conditions and duration of exposure . Long-term studies have shown that the compound maintains its activity and continues to influence cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and cytotoxic activities . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase, which plays a crucial role in melanin synthesis . The compound’s metabolic pathways also involve interactions with other enzymes and cofactors that regulate oxidative stress and cellular metabolism . These interactions can influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 4/‘-O-Methyllicoflavanone is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes and its accumulation in target tissues . The distribution of 4/’-O-Methyllicoflavanone can affect its localization and overall bioavailability .
Subcellular Localization
4/‘-O-Methyllicoflavanone is localized in specific subcellular compartments, where it exerts its activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is crucial for its function, as it allows 4/’-O-Methyllicoflavanone to interact with specific biomolecules and participate in cellular processes .
Propiedades
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(6-7-18(13)25-3)19-11-17(24)21-16(23)9-15(22)10-20(21)26-19/h4,6-10,19,22-23H,5,11H2,1-3H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVQFBUNCMAMER-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial activity of Macatrichocarpin A?
A: Macatrichocarpin A demonstrated moderate antibacterial activity against a panel of eight pathogenic bacteria. Notably, it exhibited the most potent activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 26.5 μM. []
Q2: What is the source of Macatrichocarpin A?
A: Macatrichocarpin A, along with other prenylated flavanones and dihydrochalcones, was isolated from the acetone extract of the leaves of Macaranga trichocarpa. [, ] This plant is the first reported source of dihydrochalcone derivatives within the Macaranga genus. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


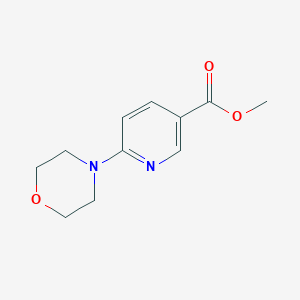
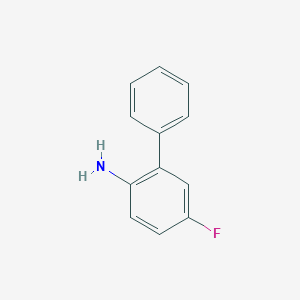
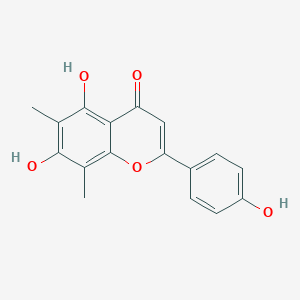
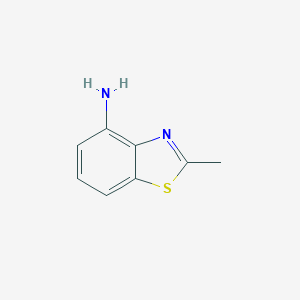
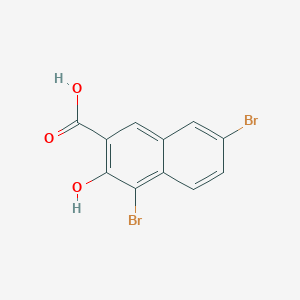
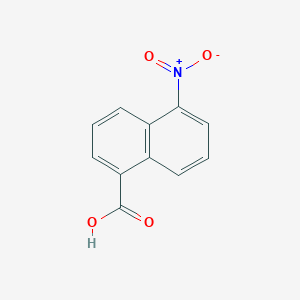
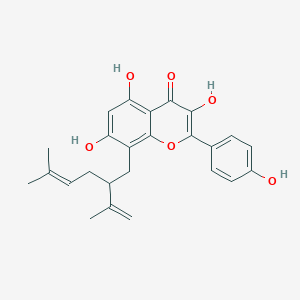
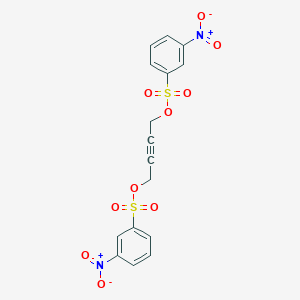
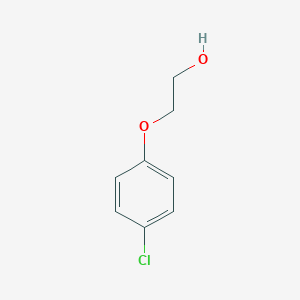
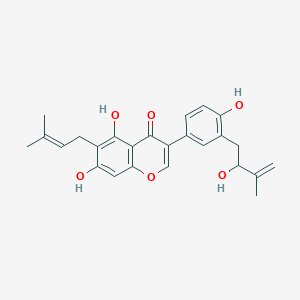
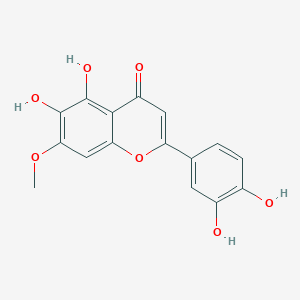
![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)
![N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide](/img/structure/B157515.png)
